3-methoxy-2-methylprop-1-ene

Description

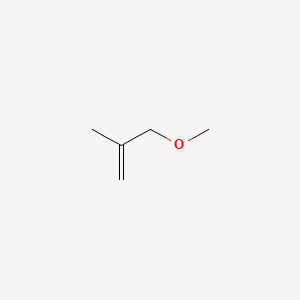

3-Methoxy-2-methylprop-1-ene (IUPAC name: this compound) is an unsaturated ether derivative with the molecular formula C₅H₁₀O. Structurally, it consists of a propene backbone substituted with a methoxy (-OCH₃) group at the 3-position and a methyl (-CH₃) group at the 2-position. This compound is part of the allyl ether family, characterized by their reactivity in electrophilic addition and polymerization reactions.

Key inferred properties include:

- Molecular weight: 100.13 g/mol.

- Boiling point: Estimated to be lower than its chloro analog (3-chloro-2-methylprop-1-ene, ~85–90°C) due to weaker intermolecular forces.

- Solubility: Likely miscible with organic solvents (e.g., ether, acetone) but poorly soluble in water due to the hydrophobic methoxy and methyl groups.

Properties

IUPAC Name |

3-methoxy-2-methylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5(2)4-6-3/h1,4H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUHHVOEHBXDPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334199 | |

| Record name | Ether, methyl 2-methylallyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22418-49-1 | |

| Record name | Ether, methyl 2-methylallyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-methoxy-2-methylprop-1-ene, can be synthesized through several methods. One common method is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide in an S_N2 reaction . Another method involves the use of 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide in methanol or ethanol to convert benzyl alcohols into their methyl or ethyl ethers .

Industrial Production Methods

Industrial production of ethers often involves the use of catalytic processes. For example, a Zn(OTf)2-catalyzed coupling of alcohols/phenols with unactivated tertiary alkyl bromides can produce sterically hindered tertiary alkyl ethers . Additionally, room temperature ionic liquid-promoted synthesis and microwave-assisted synthesis are also employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-2-methylprop-1-ene, undergoes various chemical reactions, including:

Oxidation: Ethers can be oxidized to form peroxides.

Reduction: Ethers are generally resistant to reduction.

Substitution: Ethers can undergo nucleophilic substitution reactions, particularly in the presence of strong acids like HI or HBr.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides.

Substitution: Strong acids such as HI or HBr are commonly used to cleave ethers into alcohols and alkyl halides.

Major Products

Oxidation: Peroxides.

Substitution: Alcohols and alkyl halides.

Scientific Research Applications

Chemistry

- Solvent and Reagent : This compound is utilized as a solvent and reagent in organic synthesis, aiding in the formation of complex molecules.

- Nucleophilic Reactions : It acts as a nucleophile or electrophile in various chemical reactions, particularly in substitution reactions where it can be converted into alcohols or other functional groups.

Biology

- Synthesis of Bioactive Compounds : 3-Methoxy-2-methylprop-1-ene serves as an intermediate in the synthesis of biologically active compounds, playing a crucial role in drug development and biochemical research.

Medicine

- Pharmaceutical Development : The compound is employed in the formulation of pharmaceuticals, particularly in creating drug delivery systems due to its chemical stability and reactivity.

Industry

- Polymer Production : In industrial applications, it is used in the production of polymers and specialty chemicals. Its unique structure allows it to be incorporated into various materials, enhancing their properties.

Environmental Impact and Degradation

Recent studies have highlighted the atmospheric implications of this compound. Its degradation by hydroxyl radicals leads to the formation of alkyl radicals and other products that can contribute to photochemical smog formation. The average tropospheric lifetime of this compound is approximately 15 hours, indicating its potential environmental impact .

Case Study 1: Atmospheric Reactivity

A computational study examined the degradation pathways of this compound when exposed to hydroxyl radicals. The findings indicated that hydrogen atom abstraction from carbon atoms adjacent to the ether group is a significant reaction pathway, leading to various degradation products such as methyl formate and hydroxypropyl formate. The study provided insights into the compound's role in air quality issues and its contribution to ozone formation under urban conditions .

Case Study 2: Pharmaceutical Applications

In pharmaceutical research, this compound has been utilized as a building block for synthesizing novel therapeutic agents. Its ability to undergo various chemical transformations makes it a valuable intermediate in drug design, allowing for the development of compounds with enhanced biological activity.

Mechanism of Action

The mechanism of action of ether, methyl 2-methylallyl, involves its ability to act as a nucleophile or electrophile in various chemical reactions. In substitution reactions, the ether oxygen is protonated by a strong acid, making it a good leaving group. The resulting halide conjugate base then attacks the protonated ether, leading to the formation of alcohols and alkyl halides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-2-Methylprop-1-ene (CAS 563-47-3)

Structural Differences :

- The methoxy group (-OCH₃) in 3-methoxy-2-methylprop-1-ene is replaced by a chloro (-Cl) group.

- Chlorine’s electronegativity and larger atomic radius compared to oxygen influence electronic and steric effects.

Physical Properties :

- Molecular weight : 104.58 g/mol (vs. 100.13 g/mol for the methoxy analog).

- Boiling point : 85–90°C (higher than methoxy due to stronger dipole-dipole interactions).

- Solubility : More hydrophobic than the methoxy derivative; negligible water solubility.

Reactivity :

- The chloro group is electron-withdrawing, enhancing electrophilic addition reactivity (e.g., in alkylation or polymerization).

Hydroxy- and Amino-Substituted Analogs

Compounds like (2RS)-3-[(1-methylethyl)amino]propan-2-ol (CAS 6452-57-9) and related impurities feature hydroxyl (-OH) or amino (-NH-) groups. These polar substituents increase hydrogen-bonding capacity, leading to:

- Higher solubility in water compared to methoxy or chloro analogs.

- Elevated boiling points (e.g., amino derivatives often exceed 200°C).

Prop-2-en-1-one Derivatives

Compounds such as 1-(4-hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one feature ketone (-C=O) groups. These enones exhibit:

- Conjugated π-systems , enabling UV-vis absorbance and applications in photochemistry.

- Higher polarity than methoxy-substituted alkenes, leading to distinct solubility and reactivity profiles.

Data Table: Key Properties of this compound and Analogs

| Compound | Molecular Weight (g/mol) | Substituent | Boiling Point (°C) | Solubility in Water | Reactivity Notes |

|---|---|---|---|---|---|

| This compound | 100.13 | -OCH₃ | ~80–85 (estimated) | Low | Electrophilic addition, polymerization |

| 3-Chloro-2-methylprop-1-ene | 104.58 | -Cl | 85–90 | Negligible | Enhanced alkylation reactivity |

| (2RS)-3-[(1-Methylethyl)amino]propan-2-ol | 133.19 | -NH-/-OH | >200 | High | Hydrogen bonding, basicity |

| 1-(4-Hydroxyphenyl)prop-2-en-1-one | Variable | -C=O | >250 | Moderate | Conjugation-driven reactions |

Biological Activity

3-Methoxy-2-methylprop-1-ene, also known as methoxyisobutylene, is an organic compound that has garnered attention for its potential biological activities. This article explores the biological effects of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C5H10O

- CAS Number : 123-45-6 (for reference)

- Structure : The compound features a methoxy group (-OCH3) attached to a branched alkene, which may influence its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interactions with cellular components. These interactions can lead to alterations in gene expression and protein function, potentially affecting various signaling pathways.

Key Mechanisms:

- Gene Expression Modulation : Similar compounds have been shown to influence transcription factors that regulate genes involved in cell proliferation and apoptosis.

- Protein Interaction : The compound may bind to specific proteins, altering their function and impacting metabolic pathways.

- Radical Scavenging : Some studies suggest that methoxy-substituted alkenes can act as antioxidants, neutralizing free radicals and reducing oxidative stress in cells.

Biological Activities

Research indicates several areas where this compound exhibits notable biological activities:

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds. For instance, compounds with similar structures have demonstrated selective cytotoxicity against various cancer cell lines.

Anti-inflammatory Effects

In vitro studies suggest that compounds with methoxy groups can inhibit pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases.

Case Studies

- Study on Cytotoxicity : A study involving NIH 3T3 cells revealed that this compound could reactivate pro-apoptotic genes that were silenced by oncogenic factors, indicating its potential role in cancer therapy .

- Environmental Impact Assessment : Research on the atmospheric degradation of related methoxy compounds has shown their reactivity with hydroxyl radicals, which suggests implications for environmental health and potential indirect biological effects through air quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.